molecular formula C17H10Cl2N4S B2733870 (E)-N,4-bis(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-37-7

(E)-N,4-bis(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2733870
CAS No.: 477190-37-7
M. Wt: 373.26
InChI Key: VTPRHIOEXZRCJP-HZHRSRAPSA-N
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Description

(E)-N,4-bis(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: is a complex organic compound characterized by the presence of a thiazole ring, chlorinated phenyl groups, and a cyanide group

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound in drug discovery.

Medicine: The compound has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry: In the materials science industry, it is used in the synthesis of advanced polymers and as a precursor for the development of novel materials with unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,4-bis(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions One common method includes the condensation of 4-chloroaniline with 4-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to form the thiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the cyanide group, converting them to amines or amides, respectively.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents such as bromine, nitric acid, or sulfuric acid are used under controlled conditions to achieve selective substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, amides.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of (E)-N,4-bis(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (2E)-N-(4-bromoanilino)-4-(4-bromophenyl)-1,3-thiazole-2-carboximidoyl cyanide
  • (2E)-N-(4-fluoroanilino)-4-(4-fluorophenyl)-1,3-thiazole-2-carboximidoyl cyanide
  • (2E)-N-(4-methoxyanilino)-4-(4-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide

Uniqueness: The presence of chlorine atoms in (E)-N,4-bis(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its brominated or fluorinated analogs. Additionally, the specific arrangement of functional groups in this compound can lead to distinct biological activities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

(2E)-N-(4-chloroanilino)-4-(4-chlorophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4S/c18-12-3-1-11(2-4-12)16-10-24-17(21-16)15(9-20)23-22-14-7-5-13(19)6-8-14/h1-8,10,22H/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPRHIOEXZRCJP-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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